N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound with a complex molecular structure. It is utilized primarily in research settings due to its potential pharmacological properties. The compound's molecular formula is and it has a molecular weight of approximately 405.55 g/mol .
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. While specific details on the synthesis pathway are not extensively documented in the provided sources, compounds with similar structures often utilize methods such as:
These steps usually require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C23H21N3O2S/c1-4-27-20-11-10-18(12-19(20)28-23(25)24-13-15-26-14-16-24)22(29)21(17-5-7-9-17)6-8/h5-12,14H,4,13H2,1-3H3,(H,25,29)
This representation provides insight into the compound's connectivity and stereochemistry .
The compound features:
While specific chemical reactions involving N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide are not detailed in the sources, compounds of this nature often participate in various reactions such as:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or for further synthetic applications .
Understanding these mechanisms typically involves detailed biochemical assays and molecular docking studies .
The physical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide include:
Chemical properties include stability under various conditions (light, heat, moisture), reactivity with other chemical species, and potential degradation pathways. These properties are essential for determining storage conditions and shelf life .
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is primarily used in research settings for:
The ongoing research into this compound underscores its importance in medicinal chemistry and drug discovery efforts .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1